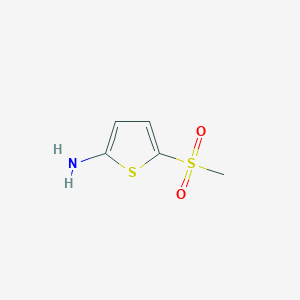
5-Methanesulfonylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methanesulfonylthiophen-2-amine: is an organic compound that belongs to the class of amines and thiophenes. It features a thiophene ring substituted with an amine group at the 2-position and a methanesulfonyl group at the 5-position. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonylthiophen-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Amines and thiols
Substitution: Various substituted thiophenes
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets and its effects on cellular processes .
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, 5-Methanesulfonylthiophen-2-amine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Methanesulfonylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Methanesulfonyl Chloride: A sulfonyl chloride used in sulfonation reactions.
2-Aminothiophene: A thiophene derivative with an amine group at the 2-position.
Comparison: 5-Methanesulfonylthiophen-2-amine is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct chemical and biological properties. Compared to thiophene, it has enhanced reactivity and potential bioactivity. Compared to methanesulfonyl chloride, it is less reactive but more stable and versatile in synthetic applications. Compared to 2-aminothiophene, it has additional functional groups that expand its range of chemical reactions and applications .
Properties
Molecular Formula |
C5H7NO2S2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
5-methylsulfonylthiophen-2-amine |
InChI |
InChI=1S/C5H7NO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,6H2,1H3 |
InChI Key |
HIDUGCSYOJULRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















